![molecular formula C24H18O5 B14017060 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate CAS No. 5437-92-3](/img/structure/B14017060.png)
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate: is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core substituted with acetyloxy and phenyl acetate groups. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydroanthracene-9,10-dione, which serves as the core structure.
Acetylation: The anthracene core undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyloxy groups.
Phenyl Acetate Substitution: The final step involves the substitution of the phenyl acetate group at the 4-position of the anthracene core. This can be achieved through a Friedel-Crafts acylation reaction using phenyl acetate and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale preparation of 9,10-dihydroanthracene-9,10-dione and acetic anhydride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent acetylation and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted anthracene derivatives.
科学的研究の応用
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate has several scientific research applications:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.
Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound can absorb light and undergo photochemical reactions, leading to the generation of reactive intermediates.
Electron Transfer: It can participate in electron transfer reactions, making it useful in organic electronics and photochemistry.
Binding to Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene-9,10-dione: The core structure used in the synthesis of the compound.
Phenyl Acetate: A common ester used in various organic syntheses.
Anthracene Derivatives: Compounds with similar anthracene cores but different substituents.
Uniqueness
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate is unique due to its specific combination of acetyloxy and phenyl acetate groups, which impart distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
5437-92-3 |
|---|---|
分子式 |
C24H18O5 |
分子量 |
386.4 g/mol |
IUPAC名 |
[4-(9-acetyloxy-10-oxoanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C24H18O5/c1-15(25)28-18-13-11-17(12-14-18)24(29-16(2)26)21-9-5-3-7-19(21)23(27)20-8-4-6-10-22(20)24/h3-14H,1-2H3 |
InChIキー |
PBEIRGFZERYQIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


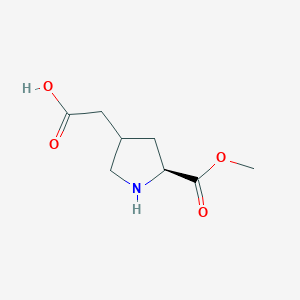

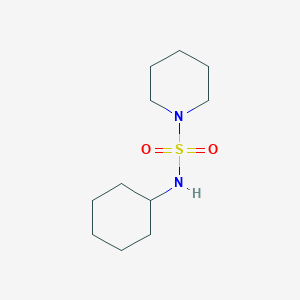
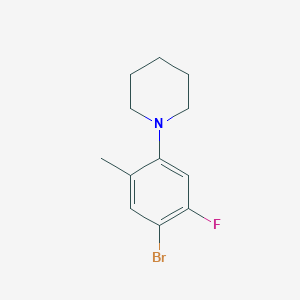
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

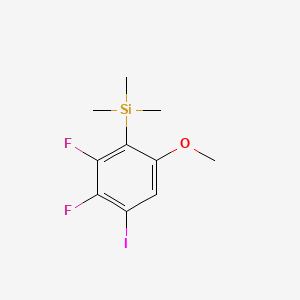



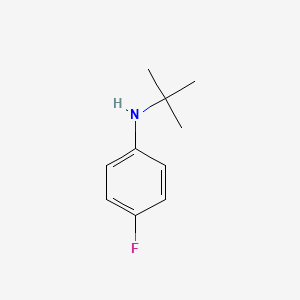
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)

